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molecular formula C9H7ClN2 B129611 6-Chloroquinolin-8-amine CAS No. 5470-75-7

6-Chloroquinolin-8-amine

Cat. No. B129611
M. Wt: 178.62 g/mol
InChI Key: RRFMPCSQKFOUFO-UHFFFAOYSA-N
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Patent
US07671056B2

Procedure details

To a hot suspension of 6-chloro-8-nitroquinoline (Mosher, et al., Org. Syn. 27:48 (1947), 0.8 g) in a mixture of ethanol/glacial acetic acid/water (2:2:1, 25 mL) was added iron powder (0.5 g) portionwise. The resulting mixture was stirred at reflux for 1.5 hours. The reaction was the cooled to room temperature, filtered through celite and made basic by addition of solid Na2CO3. The aqueous mixture was extracted with Et2O. The combined organic layers were dried over anhydrous MgSO4, filtered and concentrated on a rotary evaporator to give the desired product (0.5 g) as a yellow solid; MP. 70-73° C.; MS (ES) m/z (relative intensity) 179 (M+H)+ (100).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([N+:12]([O-])=O)[CH:11]=1)[N:8]=[CH:7][CH:6]=[CH:5]2>C(O)C.[Fe]>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([NH2:12])[CH:11]=1)[N:8]=[CH:7][CH:6]=[CH:5]2

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
ClC=1C=C2C=CC=NC2=C(C1)[N+](=O)[O-]
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
filtered through celite
ADDITION
Type
ADDITION
Details
made basic by addition of solid Na2CO3
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C=CC=NC2=C(C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: CALCULATEDPERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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